1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid
Description
1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a sulfamoyl group (Butyl(methyl)sulfamoyl) at the 1-position and a carboxylic acid moiety at the 3-position. The sulfamoyl group imparts unique electronic and steric properties, distinguishing it from other pyrrolidine-based analogs.
Properties
IUPAC Name |
1-[butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-4-6-11(2)17(15,16)12-7-5-9(8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTUSAPUUVNSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrrolidine derivative with a suitable sulfonyl chloride, such as butyl(methyl)sulfonyl chloride, in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid features a pyrrolidine ring with a sulfamoyl group, contributing to its reactivity and interaction with biological targets. Its molecular formula is , which indicates the presence of functional groups that are critical for its biological activity.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance potency against specific targets, particularly enzymes or receptors involved in various diseases. For instance, derivatives of this compound have been evaluated for their inhibitory effects on aminoacyl-tRNA synthetases, with some showing over 70% inhibition at concentrations as low as 100 μM.
Biological Studies
This compound is utilized in biological studies to investigate the interactions of sulfamoyl-containing compounds with biological systems. Research has indicated that derivatives exhibit significant antimicrobial activity, suggesting potential use in treating infections caused by resistant bacterial strains. The compound's ability to inhibit bacterial growth has been documented, highlighting its relevance in addressing antibiotic resistance .
Industrial Applications
In industrial settings, this compound can act as an intermediate in the synthesis of agrochemicals, dyes, and other chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.
Antimicrobial Activity
A study demonstrated that derivatives of pyrrolidine compounds exhibited significant inhibitory effects on bacterial growth. Structural modifications enhanced their antimicrobial properties, indicating the potential for developing new antibiotics based on this scaffold.
Enzyme Inhibition Studies
In vitro tests revealed that certain derivatives inhibited aminoacyl-tRNA synthetases effectively. This suggests that further exploration into structure-activity relationships could yield potent therapeutic agents targeting protein synthesis pathways .
Therapeutic Applications
Research is ongoing to evaluate the efficacy of this compound against resistant bacterial strains. Its potential use in treating infections highlights the importance of exploring novel compounds in the context of increasing antibiotic resistance .
Mechanism of Action
The mechanism of action of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural and synthetic parameters of 1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid with analogs from the provided evidence:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group in 14{4,5} enhances metabolic stability compared to the target compound’s sulfamoyl group .
- Steric Effects : Bulky substituents like benzodioxol (14{4,5}) or dimethoxyphenyl (14{3,4}) may reduce conformational flexibility relative to the target compound’s linear butyl chain .
Physicochemical Properties
- Solubility : The sulfamoyl group’s polarity may enhance aqueous solubility compared to hydrophobic benzyl or methoxyphenyl substituents in other analogs .
Biological Activity
1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a butyl group and a sulfamoyl moiety. This unique structure is thought to contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.
The biological activity of this compound primarily revolves around its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various conditions. For instance, it has shown promise in inhibiting certain aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .
- Receptor Binding : The sulfamoyl group may facilitate binding to specific receptors, modulating their activity. This interaction could be significant in developing treatments for diseases that involve dysregulated receptor activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria. It has been evaluated for its effectiveness against pathogens like Staphylococcus aureus, showing potential as an antimicrobial agent .
- Antiviral Activity : There are indications that the compound may also exhibit antiviral properties. Research into related compounds has shown that modifications in the pyrrolidine structure can enhance antiviral efficacy against viruses such as influenza and herpes simplex virus .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds and derivatives:
- Antimicrobial Activity : A study reported that derivatives of pyrrolidine compounds exhibited significant inhibitory effects on bacterial growth, suggesting that structural modifications could enhance their antimicrobial properties .
- Enzyme Inhibition Studies : In vitro tests demonstrated that certain derivatives of this compound inhibited the activity of aminoacyl-tRNA synthetases by over 70% at concentrations as low as 100 μM, indicating strong potential as therapeutic agents .
- Therapeutic Applications : Ongoing research is exploring the use of this compound in treating infections caused by resistant bacterial strains, highlighting its relevance in the context of increasing antibiotic resistance .
Comparative Analysis
A comparison with similar compounds reveals the unique position of this compound within the broader category of pyrrolidine derivatives:
Q & A
Q. What are the optimal synthetic routes for 1-[butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves sulfamoylation of pyrrolidine precursors. For example, coupling butyl(methyl)amine with a sulfamoyl chloride intermediate under inert conditions (e.g., N₂ atmosphere) at 0–5°C, followed by carboxylic acid deprotection. Yield optimization can be achieved via design of experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), stoichiometry, and temperature gradients. Reaction monitoring via HPLC or LC-MS ensures intermediate purity . Example Table :
| Variable Tested | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% |
| Temperature | 25°C | +10% |
| Catalyst | DMAP | +8% |
Q. How can researchers characterize the stereochemical configuration of the pyrrolidine ring in this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection. X-ray crystallography of a crystalline derivative (e.g., methyl ester) provides definitive stereochemical assignment. Complementary NMR studies (¹H-¹H COSY and NOESY) can resolve spatial proximities of substituents, confirming the 3-carboxylic acid orientation .
Q. What analytical techniques are critical for confirming the purity of this compound in biological assays?
- Methodological Answer : Combine LC-MS (electrospray ionization) for molecular weight verification and quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to assess purity >98%. Residual solvent analysis via GC-MS is essential for compliance with ICH guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the sulfamoyl group’s electrophilicity. Transition state analysis identifies steric hindrance from the butyl-methyl substituents, which may slow SN2 kinetics. Molecular dynamics simulations (e.g., GROMACS) can predict solvation effects on reactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Comparative dose-response assays under standardized conditions (e.g., fixed cell lines, serum-free media) minimize variability. Meta-analysis of literature data using tools like RevMan® identifies outliers. Validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity discrepancies .
Q. How does the compound’s stability vary under physiological pH and temperature, and what degradation products form?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks with LC-MS monitoring. Degradation pathways include sulfamoyl hydrolysis to sulfonic acid (major) and decarboxylation (minor). Buffer systems mimicking blood pH (7.4) and lysosomal pH (4.5) reveal pH-dependent degradation kinetics .
Q. What methodologies are recommended for studying the compound’s membrane permeability in drug discovery contexts?
- Methodological Answer : Parallel Artificial Membrane Permeability Assay (PAMPA) with a lipid composition mimicking the blood-brain barrier (e.g., porcine brain lipid extract). Correlate results with Caco-2 cell monolayers and molecular descriptors (e.g., LogP, polar surface area) computed via ChemAxon® .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Replicate solubility measurements using standardized protocols (e.g., shake-flask method with HPLC quantification). Variables like ionic strength (adjusted with NaCl) and cosolvents (e.g., DMSO) must be controlled. Conflicting data may arise from polymorphic forms; characterize solid-state diversity via PXRD .
Safety and Handling
Q. What safety protocols are critical for handling this compound in exploratory toxicology studies?
- Methodological Answer : Use fume hoods with HEPA filters for powder handling. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Acute toxicity data (LD50) from zebrafish embryo assays guide dose escalation in mammalian models. Store at -20°C under argon to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
